molecular formula C14H10F5NO2 B8199580 5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B8199580
M. Wt: 319.23 g/mol
InChI Key: UHFPABJKXNDTSP-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is a compound that features both difluoromethoxy and trifluoromethoxy groups attached to a biphenyl structure

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, radical initiators, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions typically yield difluoromethyl-substituted biphenyl derivatives .

Scientific Research Applications

5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable radical intermediates, which can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy and trifluoromethoxy-substituted biphenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness

5-(Difluoromethoxy)-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(difluoromethoxy)-2-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO2/c15-13(16)21-9-4-5-12(20)11(7-9)8-2-1-3-10(6-8)22-14(17,18)19/h1-7,13H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFPABJKXNDTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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